molecular formula C7H5F3N2O2 B2935103 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine CAS No. 2383289-66-3

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B2935103
CAS No.: 2383289-66-3
M. Wt: 206.124
InChI Key: HGAYFEMOLVTART-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 2383289-66-3 . It has a molecular weight of 206.12 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C7H5F3N2O2/c1-4-2-3-11-6 (7 (8,9)10)5 (4)12 (13)14/h2-3H,1H3 . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including this compound, are used as reactants in various chemical reactions. For instance, they are used in the preparation of aminopyridines through amination reactions . They also act as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its unique physical and chemical properties are attributed to the presence of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Organic Synthesis and Catalysis

Recent research has emphasized the significance of pyridine derivatives in organic synthesis and catalysis. One study highlighted the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, showcasing the synthesis of pyrrolidines, which are crucial heterocyclic organic compounds with applications in medicine, dyes, and agrochemical substances. This reaction, carried out under mild conditions, demonstrated the potential of pyridine derivatives in facilitating complex organic transformations (Magdalena Żmigrodzka et al., 2022).

Material Science and Nonlinear Optics

In the field of material science, especially concerning nonlinear optics, the design and synthesis of noncentrosymmetric structures have been explored. A study involving molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and a 4-substituted pyridine-1-oxide highlighted the potential of these complexes in displaying quadratic nonlinear optical behavior. This research provides a foundation for designing new materials with enhanced optical properties (M. Muthuraman et al., 2001).

Corrosion Inhibition

Another intriguing application is in the domain of corrosion inhibition. Schiff’s bases derived from pyridyl substituted triazoles have been investigated as effective corrosion inhibitors for mild steel in hydrochloric acid solution. The study suggests that the molecular structure of these compounds significantly influences their efficiency as corrosion inhibitors, demonstrating the versatility of pyridine derivatives in industrial applications (K. R. Ansari et al., 2014).

Advanced Material Development

Pyridine derivatives are also pivotal in the development of advanced materials. For example, a study on the growth and characterization of Methyl-3-nitro-4-pyridine-1-oxide (POM) for nonlinear optics reveals its potential in surpassing traditional materials like lithium niobate in parametric gain, highlighting the critical role of pyridine derivatives in advancing optical technologies (R. Hierle et al., 1984).

Mechanism of Action

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The development of organic compounds containing fluorine, including TFMP derivatives, is becoming an increasingly important research topic . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-methyl-3-nitro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-2-3-11-6(7(8,9)10)5(4)12(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAYFEMOLVTART-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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